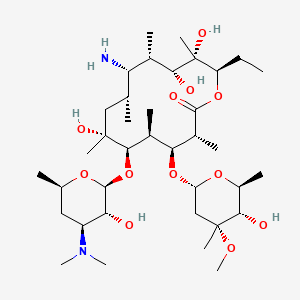
红霉素胺
描述
红霉素胺是一种由红霉素衍生的大环内酯类抗生素。 它的特点是在 C-9 酮基上被胺基取代,这增强了其抗菌活性,并允许口服给药 . 该化合物对多种革兰氏阳性球菌和结核分枝杆菌表现出显著的抗菌作用 .
科学研究应用
作用机制
红霉素胺通过与易感微生物的 50S 核糖体亚基结合来发挥其抗菌作用,从而抑制蛋白质合成 . 这种机制与红霉素相似,但红霉素胺独特的结构使其具有更好的稳定性和口服给药 .
类似化合物:
红霉素: 红霉素胺的母体化合物。
地红霉素: 一种前药,在体内代谢为红霉素胺.
独特性: 红霉素胺因其与红霉素相比具有增强的稳定性和口服生物利用度而脱颖而出。 它能够口服给药,使其成为临床环境中的宝贵替代品 .
生化分析
Biochemical Properties
Erythromycylamine interacts with various enzymes and proteins in biochemical reactions. It is a pro-drug which is converted non-enzymatically during intestinal absorption into the microbiologically active moiety erythromycylamine . Erythromycylamine exerts its activity by binding to the 50S ribosomal subunits of susceptible microorganisms, resulting in inhibition of protein synthesis .
Cellular Effects
Erythromycylamine affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Erythromycylamine exerts its effects at the molecular level primarily through binding interactions with the 50S ribosomal subunits of susceptible microorganisms . This binding inhibits protein synthesis, leading to a decrease in the production of essential proteins for the bacteria, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that 60 to 90% of a dose of dirithromycin is hydrolyzed to erythromycylamine within 35 minutes after dosing, and conversion is nearly complete after 1.5 hours
Metabolic Pathways
Erythromycylamine is involved in the metabolic pathway of dirithromycin, where it is produced as an active metabolite
Transport and Distribution
It is known that macrolides, the class of antibiotics to which Erythromycylamine belongs, are characterized by a very wide tissular distribution, which is related to their capacity to accumulate in the acidic compartments of the cells .
Subcellular Localization
Given its role as a macrolide antibiotic, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis
准备方法
合成路线和反应条件: 红霉素胺的合成涉及从红霉素开始的多步过程。 一种常见的方法包括以下步骤 :
红霉素的还原: 将红霉素溶解在甲醇中,并与羟胺盐酸盐和碳酸钾在 20°C 下反应 48 小时,形成中间体。
红霉素胺的形成: 然后将中间体溶解在甲醇中,并在冰浴条件下与硼氢化钠反应 8 小时,得到红霉素胺。
工业生产方法: 红霉素胺的工业生产遵循类似的合成路线,但在更大的规模上进行,确保高产率和纯度。 该工艺设计针对操作性和效率进行了优化,使其适用于大规模生产 .
化学反应分析
反应类型: 红霉素胺经历各种化学反应,包括:
还原: 将 C-9 酮基转化为胺基。
取代: 涉及官能团取代的反应。
常用试剂和条件:
还原: 甲醇中的硼氢化钠,在冰浴条件下。
取代: 甲醇中的羟胺盐酸盐和碳酸钾。
相似化合物的比较
Erythromycin: The parent compound from which erythromycylamine is derived.
Dirithromycin: A prodrug that is metabolized in the body to erythromycylamine.
Uniqueness: Erythromycylamine stands out due to its enhanced stability and oral bioavailability compared to erythromycin. Its ability to be administered orally makes it a valuable alternative in clinical settings .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-JCTYMORFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180750 | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-56-3 | |
| Record name | Erythromycylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(S)-Erythromycylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9S)-9-amino-9-deoxyerythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9(S)-ERYTHROMYCYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of erythromycylamine?
A1: Erythromycylamine, like other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, ]
Q2: How does erythromycylamine's interaction with ribosomes differ from that of other macrolides?
A2: While sharing a common binding site on the ribosome, subtle variations exist in the interactions of different macrolides. Erythromycylamine and RU69874, for instance, interact with domain II nucleotide U790 of the 23S rRNA, a feature not observed with all macrolides. This highlights the fine-tuning in binding interactions within the ribosomal tunnel. []
Q3: Can erythromycylamine influence neutrophil degranulation?
A4: Yes, erythromycylamine, along with dirithromycin, has been shown to induce the release of intragranular enzymes like lysozyme, lactoferrin, and beta-glucuronidase from human neutrophils. This suggests that these macrolides accumulate within neutrophil granules and subsequently trigger degranulation. [, ]
Q4: What is the molecular formula and weight of erythromycylamine?
A5: The molecular formula of erythromycylamine is C37H67NO12, and its molecular weight is 733.93 g/mol. [, , ]
Q5: How do structural modifications of erythromycylamine affect its antimicrobial activity?
A6: Studies on 9-N-alkyl derivatives of erythromycylamine reveal a relationship between structure and activity. For example, the 9-N-(1-propyl) derivative, LY281389, exhibited superior antimicrobial efficacy compared to erythromycylamine. These findings highlight the impact of even minor structural alterations on biological activity. [, , ]
Q6: Do structural changes influence erythromycylamine's interaction with cytochrome P450 enzymes?
A7: Research suggests that dirithromycin, a prodrug of erythromycylamine, exhibits lower affinity for cytochrome P450 3A (CYP3A) compared to other macrolides like erythromycin. This reduced interaction potential may translate to fewer drug interactions clinically. [, ]
Q7: What is the bioavailability of erythromycylamine?
A8: Erythromycylamine, as the active metabolite of dirithromycin, exhibits low oral bioavailability, estimated to be around 10%. This is attributed to rapid tissue distribution and hepatic metabolism. [, , ]
Q8: How is erythromycylamine distributed in the body?
A9: Erythromycylamine demonstrates a propensity for tissue accumulation, achieving significantly higher concentrations in tissues compared to plasma. This is particularly evident in organs like the lungs, tonsils, and prostate. [, , ]
Q9: What is the primary route of elimination for erythromycylamine?
A10: The primary route of elimination for erythromycylamine is hepatic/fecal. Approximately 80-90% of the administered dose is excreted in feces, indicating significant biliary excretion. []
Q10: How does erythromycylamine's in vitro activity compare to that of dirithromycin and erythromycin?
A11: In vitro studies demonstrate that dirithromycin, erythromycylamine, and erythromycin exhibit similar antimicrobial activity against a range of bacteria, including gram-positive cocci, Haemophilus influenzae, and Moraxella catarrhalis. []
Q11: Has the efficacy of erythromycylamine been evaluated in animal models of infection?
A12: Yes, studies in mice have shown that 9-N-alkyl derivatives of erythromycylamine, particularly LY281389, possess excellent in vivo efficacy against experimental infections. This highlights the therapeutic potential of these compounds. [, ]
Q12: What analytical techniques are commonly employed for the quantification of erythromycylamine in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is frequently used for the sensitive and specific determination of erythromycylamine levels in plasma. This technique offers high selectivity and accuracy for pharmacokinetic studies. [, , ]
Q13: How stable is erythromycylamine under different conditions?
A14: Erythromycylamine, like other macrolides, can undergo degradation under acidic conditions. This instability necessitates careful consideration during formulation and storage. []
Q14: What strategies can be employed to improve the stability or bioavailability of erythromycylamine?
A15: Developing stable, buffered, and concentrated solutions of erythromycylamine can enhance its local tolerability. Additionally, utilizing enteric-coated formulations can protect the drug from degradation in the stomach, potentially improving its bioavailability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



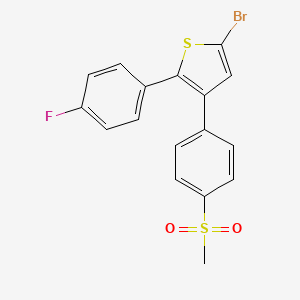
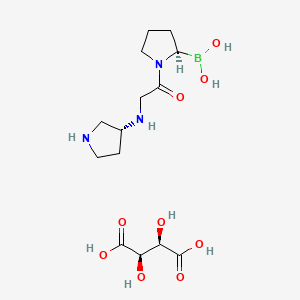
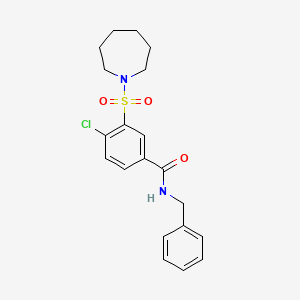
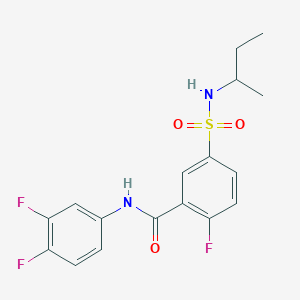
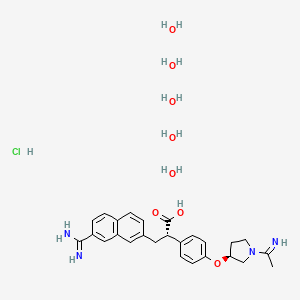
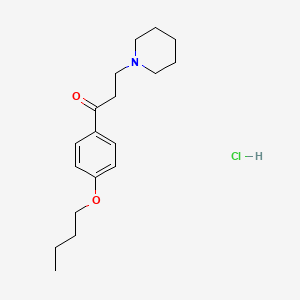

![N-BENZYL-N'-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE MONOHYDROCHLORIDE](/img/structure/B1671004.png)
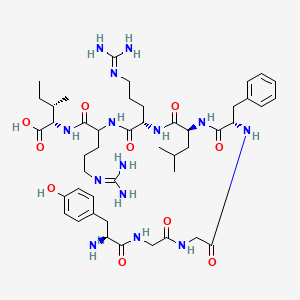
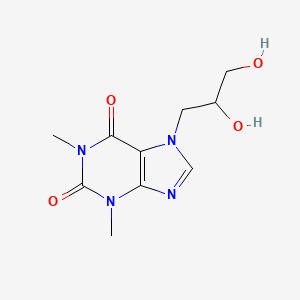
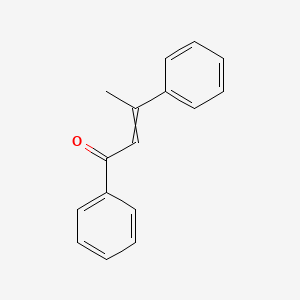
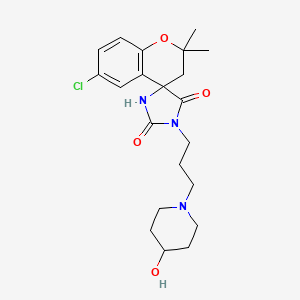
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
